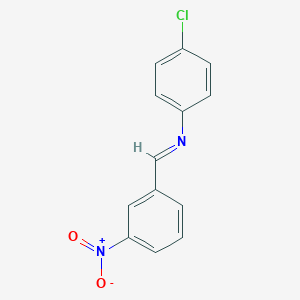

4-Chloro-N-(3-nitrobenzylidene)-aniline

Description

4-Chloro-N-(3-nitrobenzylidene)-aniline is a Schiff base formed by the condensation of 4-chloroaniline and 3-nitrobenzaldehyde. Its structure comprises a 4-chloro-substituted aniline moiety linked via an imine (–C=N–) bond to a 3-nitrobenzylidene group. The nitro (–NO₂) group at the 3-position of the benzylidene ring and the chloro (–Cl) substituent at the 4-position of the aniline ring confer distinct electronic and steric properties. Schiff bases of this type are widely studied for applications in coordination chemistry, corrosion inhibition, and materials science due to their ability to act as ligands and their tunable reactivity .

Properties

CAS No. |

10480-25-8 |

|---|---|

Molecular Formula |

C13H9ClN2O2 |

Molecular Weight |

260.67 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-1-(3-nitrophenyl)methanimine |

InChI |

InChI=1S/C13H9ClN2O2/c14-11-4-6-12(7-5-11)15-9-10-2-1-3-13(8-10)16(17)18/h1-9H |

InChI Key |

WVWIAWOOTNQWGY-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=NC2=CC=C(C=C2)Cl |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=NC2=CC=C(C=C2)Cl |

Pictograms |

Irritant |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the aniline and benzylidene moieties significantly influence the electronic structure and reactivity of Schiff bases. Below is a comparative analysis of key analogues:

Key Observations:

- Electron-Withdrawing Groups (EWGs): The 3-nitro group in the target compound enhances the electron deficiency of the imine bond, increasing its acidity and reactivity toward metal coordination. This contrasts with methoxy (–OCH₃) or methyl (–CH₃) groups, which are electron-donating and reduce imine reactivity .

- Steric Effects: Bulky substituents (e.g., 3,4-dimethyl groups on aniline) hinder molecular packing and reduce inhibition efficiency compared to planar analogues .

- Correlation with Corrosion Inhibition: Quantum chemical studies show that compounds with para-substituted EWGs (e.g., 4-CNMBA) exhibit higher inhibition efficiencies due to optimized adsorption on metal surfaces .

Structural and Crystallographic Insights

- Nitro Position: The 3-nitrobenzylidene group in the target compound creates a twisted molecular conformation, as seen in related structures like 3,4-dimethyl-N-(3-nitrobenzylidene)aniline. This contrasts with 4-nitro derivatives, which adopt more planar geometries due to symmetric electron withdrawal .

- Crystal Packing: The nitro group’s position influences hydrogen bonding and π-π stacking. For example, 4-Chloro-N-(3,4,5-trimethoxybenzylidene)aniline forms denser crystal lattices due to methoxy group interactions, whereas nitro-substituted analogues exhibit weaker van der Waals forces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.